Comparative Lipophilicity (XLogP3-AA) of Ethyl 2-Heptyl-4,6-Dihydroxybenzoate vs. Ethyl 2,4-Dihydroxybenzoate (Ring-Unsubstituted Analog)
Ethyl 2-heptyl-4,6-dihydroxybenzoate has a computed XLogP3-AA of 5.5, substantially higher than ethyl 2,4-dihydroxybenzoate (entry 1 in De Souza et al., 2,4-DHB ethyl ester, log Po/w = 2.8 by HPLC) [1][2]. This ~2.7 log unit increase reflects the lipophilic contribution of the heptyl ring substituent, which can alter membrane permeability, tissue distribution, and formulation requirements.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA vs. experimental HPLC log Po/w) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.5 (PubChem computed) |
| Comparator Or Baseline | Ethyl 2,4-dihydroxybenzoate (compound 1): HPLC log Po/w = 2.8 |
| Quantified Difference | Δ ≈ 2.7 log units (cross-method comparison) |
| Conditions | Target: PubChem XLogP3-AA computational prediction; Comparator: Experimental HPLC log Po/w per OECD 117 guidelines |
Why This Matters
A higher logP values indicates greater lipophilicity, which can significantly influence membrane penetration, formulation into lipid-based delivery systems, and potential bioaccumulation risk—making direct substitution with less lipophilic analogs inadequate for studies where these properties are relevant.
- [1] PubChem. Ethyl 2-heptyl-4,6-dihydroxybenzoate. Compound Summary CID 15719536. XLogP3-AA: 5.5. View Source
- [2] De Souza, A. O.; et al. Int. J. Mol. Sci. 2018, 19 (10), 3050. Table 1: compound 1 (ethyl 2,4-dihydroxybenzoate) log Po/w = 2.8. View Source
